Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate
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Overview
Description
Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate is a chemical compound belonging to the class of quinoline derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C23H22FN3O3, and it has a molecular weight of 407.445.
Preparation Methods
The synthesis of Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate involves several stepsThe reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline: A basic heterocyclic aromatic organic compound with a similar structure but lacking the additional functional groups.
Indole derivatives: Compounds with a similar aromatic ring system but different functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-30-23(29)16-7-3-4-8-20(16)26-21-17-13-15(24)9-10-19(17)25-14-18(21)22(28)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUBGEJEUXKLDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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